Methyl 2-oxo-6-(trifluoromethyl)cyclohexanecarboxylate
Description
Methyl 2-oxo-6-(trifluoromethyl)cyclohexanecarboxylate is a fluorinated cyclohexane derivative characterized by a ketone group at position 2, a trifluoromethyl (-CF₃) substituent at position 6, and a methyl ester at the carboxylate position. The trifluoromethyl group imparts distinct electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs . This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, given the prevalence of similar fluorinated esters in patent literature (e.g., EP 4 374 877 A2) .
Properties
Molecular Formula |
C9H11F3O3 |
|---|---|
Molecular Weight |
224.18 g/mol |
IUPAC Name |
methyl 2-oxo-6-(trifluoromethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H11F3O3/c1-15-8(14)7-5(9(10,11)12)3-2-4-6(7)13/h5,7H,2-4H2,1H3 |
InChI Key |
NVFGRFZMCKXDSV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(CCCC1=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-6-(trifluoromethyl)cyclohexanecarboxylate typically involves the esterification of 2-oxo-6-(trifluoromethyl)cyclohexanecarboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-6-(trifluoromethyl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-oxo-6-(trifluoromethyl)cyclohexanecarboxylic acid.
Reduction: 2-hydroxy-6-(trifluoromethyl)cyclohexanecarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-oxo-6-(trifluoromethyl)cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 2-oxo-6-(trifluoromethyl)cyclohexanecarboxylate largely depends on its chemical structure. The trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules. In biological systems, it may interact with enzymes or receptors, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Properties
The following table summarizes critical differences between Methyl 2-oxo-6-(trifluoromethyl)cyclohexanecarboxylate and its analogs:
*Calculated based on structural data from references.
Key Comparative Insights
Role of the Trifluoromethyl Group
The -CF₃ group is a critical modulator of physicochemical properties. In this compound, it increases lipophilicity (logP ~2.5 estimated) and resistance to oxidative metabolism, a hallmark of fluorinated medicinal compounds . Comparatively, in Triflusulfuron methyl ester, the -CF₃ group enhances herbicidal activity by improving binding to acetolactate synthase enzymes .
Impact of Core Structure
- Cyclohexane vs. Pyridine/Piperidine : The fully carbocyclic cyclohexane core in this compound reduces polarity compared to ETFPMOC (pyridine) or the piperidine analog. This difference influences solubility (e.g., cyclohexane derivatives are typically less water-soluble) and bioavailability.
- Heterocycles in Agrochemicals : Pyridine (ETFPMOC) and triazine (Triflusulfuron) cores are common in agrochemicals due to their ability to interact with biological targets, whereas cyclohexane derivatives may prioritize stability in pharmaceutical contexts .
Ester Group Variations
- Methyl vs. Ethyl Esters : Methyl esters (as in the target compound) hydrolyze faster than ethyl esters (ETFPMOC), affecting drug release kinetics. Ethyl esters may prolong systemic exposure in agrochemicals .
- Carboxylic Acid vs. Ester : The piperidine analog’s free carboxylic acid group () increases polarity, making it more suitable for renal excretion compared to ester-protected analogs.
Biological Activity
Methyl 2-oxo-6-(trifluoromethyl)cyclohexanecarboxylate is a fluorinated compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a cyclohexane ring with a ketone and a trifluoromethyl group, which significantly influence its reactivity and biological interactions. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better membrane penetration in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound can modulate enzyme activities and receptor binding due to the presence of the ketone and ester functional groups. The trifluoromethyl group may also contribute to its metabolic stability, making it an attractive candidate for drug development.
Antiproliferative Effects
Preliminary investigations into the antiproliferative effects of this compound reveal that it may inhibit the growth of certain cancer cell lines. The mechanism likely involves interference with cellular pathways critical for proliferation.
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study investigated the inhibition of fatty acid synthase (FASN) by related compounds, showing that structural modifications can enhance inhibitory effects. This compound's unique structure may offer similar benefits in targeting FASN or other metabolic enzymes .
- Fluorinated Compounds in Drug Development : Research highlights the role of fluorinated compounds in drug design due to their improved pharmacokinetic properties. This compound's lipophilicity suggests it could be developed further as a pharmaceutical agent .
- Comparative Analysis : A comparative study on similar compounds demonstrated that those with trifluoromethyl groups exhibited enhanced biological activities compared to their non-fluorinated counterparts. This reinforces the potential of this compound in therapeutic applications .
Applications in Research and Industry
This compound is utilized across various scientific fields:
- Organic Synthesis : It serves as a building block for synthesizing more complex fluorinated compounds.
- Pharmaceutical Development : Due to its favorable properties, it is explored for potential therapeutic applications, particularly in drug formulations aimed at improving bioavailability and metabolic stability.
- Agrochemical Production : The compound is also considered for developing agrochemicals due to its unique chemical properties that may enhance efficacy against pests.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
